molecular formula C7H2Br2F3I B1431566 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene CAS No. 1428234-52-9

2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene

Cat. No.: B1431566
CAS No.: 1428234-52-9
M. Wt: 429.8 g/mol
InChI Key: WSMOOVYBTJCTTQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a trifluoromethyl (-CF₃) group at the para position and bromine (Br) and iodine (I) atoms at the ortho and meta positions, respectively. This substitution pattern creates a sterically hindered and electron-deficient aromatic ring, making it a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical synthesis. Notably, the iodine atom at the meta position enhances its utility in radio-labeling or further functionalization due to the lability of the C–I bond under transition metal catalysis .

Properties

IUPAC Name

1,3-dibromo-2-iodo-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F3I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMOOVYBTJCTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 1-iodo-4-(trifluoromethyl)benzene, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of catalysts such as iron or aluminum bromide to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield an amine-substituted benzene derivative .

Scientific Research Applications

2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene exerts its effects is primarily through its reactivity in chemical reactions. The presence of multiple halogens makes it a versatile intermediate in various synthetic pathways. The trifluoromethyl group can influence the electronic properties of the benzene ring, affecting reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Research Findings

  • Reactivity in Cross-Coupling Reactions : The iodine substituent in 2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene provides a distinct advantage over bromine- or chlorine-bearing analogs (e.g., 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene) due to its lower bond dissociation energy (C–I: ~234 kJ/mol vs. C–Br: ~276 kJ/mol), facilitating faster oxidative addition in palladium-catalyzed reactions .
  • Derivatization Efficiency : Compared to nitro- or fluorine-substituted analogs (e.g., 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene), the target compound’s lack of polar functional groups limits its use in derivatizing amines. However, its halogen-rich structure makes it a superior candidate for synthesizing complex polyhalogenated scaffolds .
  • Thermal Stability : Trifluoromethoxy derivatives (e.g., 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene) exhibit higher thermal stability than trifluoromethyl analogs due to reduced steric strain, making them preferable for high-temperature applications .

Challenges and Limitations

  • Synthetic Accessibility : The simultaneous presence of bromine, iodine, and trifluoromethyl groups complicates regioselective synthesis. By contrast, compounds like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene are easier to prepare via nitration and halogenation .
  • Commercial Viability : Discontinuation of this compound by suppliers like CymitQuimica highlights its niche applicability compared to widely used derivatives such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene .

Biological Activity

2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C9_9H5_5Br2_2F3_3I. This compound is characterized by the presence of two bromine atoms, one iodine atom, and a trifluoromethyl group attached to a benzene ring. Its unique structure allows it to exhibit significant biological activity, making it a subject of interest in pharmaceutical and agrochemical research.

The compound's structure influences its chemical reactivity and biological properties. The presence of multiple halogens can enhance lipophilicity and alter the compound's interaction with biological targets. The trifluoromethyl group is particularly notable for its ability to modulate the electronic properties of the molecule, which can affect its binding affinity to various biological receptors.

Biological Activity Overview

Research indicates that this compound has potential applications in several biological contexts:

  • Antimicrobial Activity : Compounds containing trifluoromethyl groups have been shown to exhibit antimicrobial properties. The halogenated nature of this compound may enhance its efficacy against various pathogens.
  • Enzyme Inhibition : The compound is being explored for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity.
  • Agrochemical Applications : As a precursor for trifluoromethylpyridines (TFMP), this compound has been utilized in the development of agrochemicals, contributing to the synthesis of effective herbicides and pesticides.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. For instance:

  • Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function. This could be due to hydrogen bonding or hydrophobic interactions facilitated by its halogen substituents.
  • Receptor Modulation : It may also act as a modulator for certain receptors, influencing signaling pathways that are critical for various physiological processes.

Case Studies

Several studies have investigated the biological effects of halogenated aromatic compounds similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that halogenated compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of bromine and iodine was linked to enhanced activity compared to non-halogenated analogs.
  • Enzyme Inhibition Studies : Research on similar trifluoromethyl-substituted compounds has shown promising results in inhibiting enzymes such as carbonic anhydrase and HIV protease. These findings suggest that this compound may possess similar inhibitory capabilities .
  • Agrochemical Development : The synthesis of TFMP derivatives from this compound has led to the development of new agrochemicals that demonstrate improved efficacy against specific pests while minimizing environmental impact.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique characteristics of this compound:

Compound NameSimilarity IndexKey Features
1-Bromo-3-iodo-5-(trifluoromethyl)benzene0.91Contains one bromine and one iodine; similar trifluoromethyl group.
1-Bromo-4-iodo-2-(trifluoromethyl)benzene0.91Similar halogen substitutions; different position of iodine and bromine.
5-Bromo-2-iodobenzotrifluoride0.89Contains both bromine and iodine; differing trifluoromethyl positioning.

This table illustrates how variations in halogen substitution can influence biological activity and chemical reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-1-iodo-4-(trifluoromethyl)benzene

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